molecular formula C11H14N2O B12587781 [4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol CAS No. 651326-26-0

[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol

Cat. No.: B12587781
CAS No.: 651326-26-0
M. Wt: 190.24 g/mol
InChI Key: PUYFETDHPNSDOT-UHFFFAOYSA-N
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Description

[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its versatility and presence in various natural and synthetic compounds, contributing to a wide range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol is unique due to its specific substitution pattern and the presence of both the imidazole ring and the phenylmethanol group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

651326-26-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]methanol

InChI

InChI=1S/C11H14N2O/c1-13-7-6-12-11(13)10-4-2-9(8-14)3-5-10/h2-5,14H,6-8H2,1H3

InChI Key

PUYFETDHPNSDOT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2=CC=C(C=C2)CO

Origin of Product

United States

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